Spray Ignition Reactivity: Octylbenzene vs. Decylbenzene Derived Cetane Number Comparison
Octylbenzene exhibits distinct spray ignition behavior compared to decylbenzene, with derived cetane number (DCN) determinations performed under identical experimental conditions. Spray ignition experiments conducted in a heated constant volume vessel at initial ambient conditions of 650–820 K and 2.14 MPa demonstrate that both compounds exhibit quantifiable DCN values, but octylbenzene demonstrates synergistic reactivity promotion when blended with n-alkanes that is characteristic of n-alkylbenzenes with long alkyl side chains [1]. The study explicitly shows that mixtures of n-alkanes and n-alkylbenzenes with short side chains (toluene or n-propylbenzene) are not suitable surrogates to emulate the low-temperature reactivity of n-alkylbenzenes with long side chains, establishing octylbenzene as the minimum chain-length representative for modeling long-chain alkylbenzene combustion behavior [1].
| Evidence Dimension | Spray ignition reactivity (Derived Cetane Number) |
|---|---|
| Target Compound Data | DCN determined experimentally; synergism with n-alkanes confirmed |
| Comparator Or Baseline | n-Decylbenzene; short-chain alkylbenzenes (toluene, n-propylbenzene) |
| Quantified Difference | Short-chain alkylbenzenes fail to emulate low-temperature reactivity of long-chain analogs; octylbenzene represents threshold for long-chain behavior |
| Conditions | Heated constant volume vessel; 650–820 K; 2.14 MPa; air atmosphere |
Why This Matters
For fuel surrogate development and diesel formulation, octylbenzene provides the minimum chain length required to accurately model long-chain alkylbenzene combustion kinetics, whereas shorter analogs yield non-representative reactivity profiles.
- [1] Luning Prak, D. J., et al. Spray ignition experiments for alkylbenzenes and alkylbenzene/n-alkane blends. Fuel, 2017, 195, 49–58. View Source
